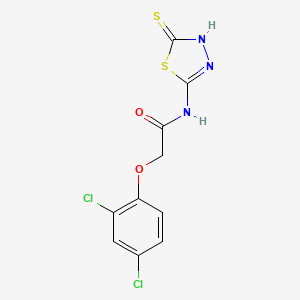

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

Description

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early work focused on its unique electronic properties, which arise from the conjugation of lone pairs on nitrogen and sulfur atoms, enabling diverse reactivity. By the mid-20th century, researchers recognized its potential as a privileged scaffold for drug design due to its ability to mimic peptide bonds and interact with biological targets.

A significant breakthrough occurred in the 1950s with the development of thiadiazole-based antimicrobial agents, which demonstrated robust activity against Gram-positive bacteria. The 1980s saw expanded applications in anticancer research, where derivatives exhibited inhibitory effects on tumor cell proliferation through mechanisms such as topoisomerase inhibition. Modern synthetic methods, such as cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (e.g., synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives), have enabled precise structural modifications.

Table 1: Key Milestones in 1,3,4-Thiadiazole Research

Significance of Mercapto-Substituted 1,3,4-Thiadiazoles in Research

The introduction of a mercapto (-SH) group at the 5-position of the 1,3,4-thiadiazole ring enhances molecular interactions with biological targets. This substituent facilitates disulfide bond formation with cysteine residues in enzymes, enabling irreversible inhibition or allosteric modulation. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated potent cytotoxicity against cancer cell lines, with IC~50~ values as low as 3.1 µM in HT-29 colon cancer cells. The mercapto group also improves solubility and metabolic stability, addressing limitations of earlier thiadiazole derivatives.

Table 2: Bioactivity of Selected Mercapto-Thiadiazole Derivatives

2,4-Dichlorophenoxy Moiety: Relevance in Bioactive Compounds

The 2,4-dichlorophenoxy group is a halogenated aromatic motif known for its electron-withdrawing effects and lipophilicity, which enhance membrane permeability and target binding. In thiadiazole hybrids, this moiety contributes to π-π stacking interactions with hydrophobic enzyme pockets, as observed in caspase inhibitors. For instance, derivatives featuring 2,4-dichlorophenoxy acetamide side chains showed improved anticancer activity compared to non-halogenated analogs, likely due to increased affinity for ATP-binding sites in kinases.

Current Research Status and Knowledge Gaps

Recent studies (2020–2023) have prioritized hybrid molecules combining 1,3,4-thiadiazole cores with pharmacophores like chalcones and azo groups. However, critical gaps remain:

- Mechanistic Ambiguity : Few studies elucidate the exact molecular targets of dichlorophenoxy-thiadiazole hybrids.

- In Vivo Validation : Most data are limited to in vitro assays, with sparse preclinical pharmacokinetic profiling.

- Selectivity Issues : Off-target effects on non-malignant cells require mitigation through structural optimization.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2S2/c11-5-1-2-7(6(12)3-5)17-4-8(16)13-9-14-15-10(18)19-9/h1-3H,4H2,(H,15,18)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZFWPHPVNFRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new drugs.

Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Anticancer Activity

- The fluorophenyl analog (compound 63) demonstrated moderate activity against MCF-7 cells (IC₅₀ ~10 µM) , while the nitro-substituted compound 3 showed potent Akt inhibition (92.36%) in glioma models .

Enzyme Inhibition

- Compound 3 (Akt inhibition) and the target (COX-2 inhibition) highlight the versatility of 1,3,4-thiadiazole scaffolds in targeting diverse pathways. The dichlorophenoxy group’s electron-withdrawing nature may enhance COX-2 binding via π-π stacking, as seen in docking studies of similar structures .

Physicochemical Properties

- Melting Points: The target compound’s melting point (123–125°C) is lower than that of the methoxyphenyl analog 3i (152°C), reflecting differences in crystallinity influenced by the dichlorophenoxy group’s bulkiness .

- Solubility : The mercapto group in the target compound may improve aqueous solubility relative to methylthio or benzylthio derivatives, critical for bioavailability .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines a 2,4-dichlorophenoxy moiety with a 1,3,4-thiadiazole derivative. The biological activity of this compound is of significant interest due to its potential applications in pharmacology and agriculture. This article reviews the biological properties, including antimicrobial and cytotoxic activities, as well as the underlying mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research has shown that derivatives of thiadiazoles exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for its potential against various pathogens and cancer cell lines.

Antimicrobial Activity

- Mechanism of Action : The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

-

Case Studies :

- A study demonstrated that compounds with the thiadiazole ring showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics .

- Another investigation highlighted that derivatives with halogen substitutions exhibited enhanced antibacterial properties. For instance, compounds with a 4-chloro substitution showed MIC values against E. coli at concentrations as low as 31.25 μg/mL .

-

Data Table: Antimicrobial Efficacy

Compound Target Pathogen MIC (μg/mL) Activity Type 2-(2,4-Dichlorophenoxy)-... Staphylococcus aureus 31.25 Bactericidal 2-(2,4-Dichlorophenoxy)-... Escherichia coli 62.5 Bactericidal 2-(2,4-Dichlorophenoxy)-... Candida albicans 32.6 Fungicidal

Antifungal Activity

The compound has also shown promising antifungal activity against various fungi:

- A study reported that certain thiadiazole derivatives inhibited the growth of Candida albicans and Aspergillus niger, with inhibition zones ranging from 15 to 19 mm at concentrations comparable to standard antifungals .

Cytotoxicity and Anticancer Potential

Research indicates that some thiadiazole derivatives possess cytotoxic effects against cancer cell lines:

- The cytotoxicity was evaluated using various cancer cell lines, revealing IC50 valu

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Step | Optimal Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiadiazole formation | CS₂, DMF, 70°C, 6 h | 78 | ≥95% | |

| Acylation | 2,4-Dichlorophenoxyacetyl chloride, DCM, RT | 85 | ≥98% | |

| Purification | Column chromatography (EtOAc/Hexane 3:7) | — | 99% |

Q. Table 2. Common Bioactivity Pitfalls and Solutions

| Pitfall | Diagnostic Approach | Solution | Reference |

|---|---|---|---|

| Low metabolic stability | Liver microsome incubation + LC-MS | Introduce electron-withdrawing groups | |

| Off-target enzyme inhibition | Kinase profiling panel | Modify thiadiazole substituents | |

| Poor aqueous solubility | Solubility screening (DLS) | Formulate with cyclodextrins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.